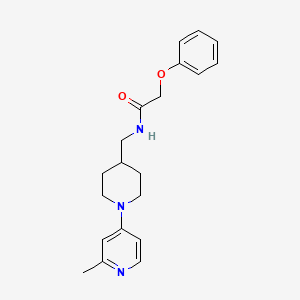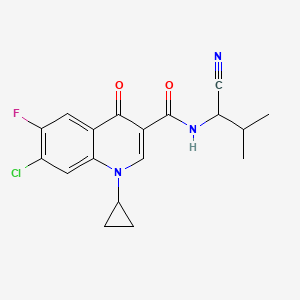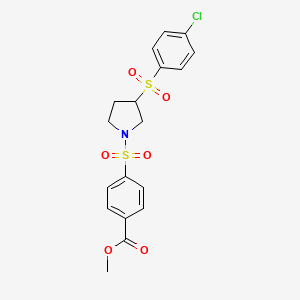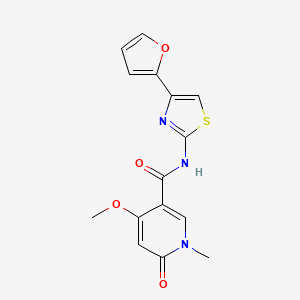
Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CF3 is a derivative of 2-hydroxyacetate and contains a chloro-fluoro-phenyl group, which makes it a unique and interesting compound for scientific research.
Applications De Recherche Scientifique
Hydroxylation and Metabolic Transformations
Research on the hydroxylation of halo and alkyl substituted anilines and acetanilides, including compounds with chloro and fluoro substitutions, has shown these processes to be crucial in understanding the metabolic pathways of various compounds in biological systems. These studies help elucidate how modifications in chemical structures can influence metabolic processing, which is fundamental in drug design and environmental degradation of chemicals (Daly, Guroff, Udenfriend, & Witkop, 1968).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, like 3-Fluorofuran-2(5H)-ones, involves complex reactions that include the use of fluorinated building blocks. These methods demonstrate the versatility of fluorinated compounds in synthetic chemistry, providing insights into how Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate could serve as a precursor or intermediate in the synthesis of fluorinated organic molecules (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Antimicrobial and Herbicidal Activities
Research on compounds with chloro and fluoro substitutions has also explored their potential antimicrobial and herbicidal activities. For example, studies on azo dyes derived from chloro and fluoro substituted compounds have investigated their antibacterial and antifungal properties, indicating the potential use of this compound in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Environmental Degradation and Analysis
Studies on the environmental degradation and analysis of chloro- and fluoro-phenyl compounds, similar to this compound, are essential for understanding their behavior in the environment. These studies include the detection and degradation pathways of herbicides, providing valuable information on how such compounds could be monitored and treated in natural waters (Zimmerman, Schneider, & Thurman, 2002).
Propriétés
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMLOJQXOHWUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)





![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)

![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)